molecular formula C17H14ClN3O B2707614 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 883638-72-0

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B2707614
CAS No.: 883638-72-0
M. Wt: 311.77
InChI Key: WOPRJKMSWGZZAG-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring with a chlorophenyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the pyrrolidinone ring: This can be synthesized by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Coupling of the benzimidazole and pyrrolidinone rings: This step might involve nucleophilic substitution or other coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with benzimidazole and pyrrolidinone moieties are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their pharmacological properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with DNA or proteins, inhibiting their function. The pyrrolidinone ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl substituent.

    4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Has the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the 2-chlorophenyl group in 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one might confer unique properties, such as increased lipophilicity or altered binding interactions with biological targets.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRJKMSWGZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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